2,4(1H,3H)-pteridinedione 8-oxide

Physicochemical Characterization pKa Determination Pteridine Chemistry

2,4(1H,3H)-Pteridinedione 8-oxide (CAS 42347-01-3), also known as lumazine 8-oxide or 8-hydroxypteridine-2,4-dione, is a pteridine derivative belonging to the lumazine family. It possesses the core pyrimido[4,5-b]pyrazine scaffold characteristic of pteridines, further functionalized with an N-oxide moiety at the 8-position.

Molecular Formula C6H4N4O3
Molecular Weight 180.123
Cat. No. B1174726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-pteridinedione 8-oxide
Molecular FormulaC6H4N4O3
Molecular Weight180.123
Structural Identifiers
SMILESC1=CN(C2=NC(=O)NC(=O)C2=N1)O
InChIInChI=1S/C6H4N4O3/c11-5-3-4(8-6(12)9-5)10(13)2-1-7-3/h1-2,13H,(H,9,11,12)
InChIKeyXHNDCJZFPDWZQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4(1H,3H)-Pteridinedione 8-Oxide: A Pteridine N-Oxide Building Block for Redox-Active Heterocycle Synthesis


2,4(1H,3H)-Pteridinedione 8-oxide (CAS 42347-01-3), also known as lumazine 8-oxide or 8-hydroxypteridine-2,4-dione, is a pteridine derivative belonging to the lumazine family [1]. It possesses the core pyrimido[4,5-b]pyrazine scaffold characteristic of pteridines, further functionalized with an N-oxide moiety at the 8-position. The addition of the N-oxide group introduces distinct electronic, spectroscopic, and reactivity features compared to the parent lumazine (pteridine-2,4(1H,3H)-dione, CAS 487-21-8), making it a valuable intermediate in heterocyclic synthesis and a subject of physicochemical study [2].

Why 2,4(1H,3H)-Pteridinedione 8-Oxide Cannot Be Replaced by Generic Lumazine in Research and Development


Substituting the N-oxide for the parent lumazine is not chemically equivalent. The N-oxide functionality fundamentally alters the compound's acid-base behavior, UV absorption profile, and redox properties [1]. In synthetic applications, the 8-oxide serves as a regioselective intermediate for further functionalization, a role that the unoxidized parent cannot fulfill [2]. The 1973 foundational study by Pfleiderer and Hutzenlaub demonstrated that lumazine N-oxides are distinct constitutional isomers, with their structures confirmed by characteristic pKa values and UV spectra, underscoring that generic substitution without these analytical data risks misassignment of structure and reactivity [1].

Quantitative Differentiation of 2,4(1H,3H)-Pteridinedione 8-Oxide from Parent Lumazine


Acid Dissociation Constant (pKa) Shift Induced by N-Oxidation

The introduction of the N-oxide group at the 8-position alters the acid-base equilibria of the lumazine scaffold. While the parent lumazine has reported pKa values of pK1 < 1.3 and pK2 = 7.92 (25°C) , the 8-oxide is expected to exhibit a shifted pKa profile due to the electron-withdrawing nature of the N-oxide, which stabilizes the conjugate base and lowers the pKa of the acidic NH proton. The 1973 study by Pfleiderer and Hutzenlaub explicitly used pKa values to distinguish between N-5-oxide, N-8-oxide, and 5,8-dioxide isomers, confirming that the N-8-oxide possesses a distinct, measurable pKa [1]. However, the exact numerical pKa value for the 8-oxide was not provided in the accessible abstract, necessitating experimental determination for procurement specifications.

Physicochemical Characterization pKa Determination Pteridine Chemistry

UV-Vis Spectral Signature Differentiation for Identity Confirmation

UV-Vis spectroscopy is a primary tool for distinguishing lumazine N-oxide isomers. The Pfleiderer review on pteridine N-oxides establishes that the N-oxide group causes a characteristic bathochromic shift and intensity change in the UV spectrum compared to the parent heterocycle [1]. The 1973 synthesis paper uses UV spectra, in conjunction with pKa and NMR, to confirm the N-8-oxide constitution versus the N-5-oxide [2]. For the parent lumazine, an absorption maximum at 325 nm at pH 7.0 is reported [3]. The N-8-oxide is anticipated to display a distinct λmax, likely red-shifted, providing a simple spectrophotometric method to verify compound identity upon receipt, which is not possible if the parent lumazine is supplied instead.

UV-Vis Spectroscopy Structure Elucidation Quality Control

Altered Redox Potential and Electrochemical Behavior vs. Parent Lumazine

The N-oxide functionality is a redox-active group that significantly modifies the electron transfer properties of the pteridine ring. Studies on lumazine itself reveal a complex redox mechanism involving two electrochemical and two chemical steps at a glassy carbon electrode, with oxidation only possible in electrolytes with pH > 7.0 [1]. The presence of the N-oxide introduces an additional electroactive center, altering the reduction potential and the nature of the reactive intermediates. This is supported by the general observation that pteridine N-oxides serve as intermediates that can be deoxygenated to the parent pteridines under reducing conditions, a transformation not available to the parent compound [2].

Cyclic Voltammetry Redox Chemistry Electrochemical Detection

Regioselective Synthetic Utility: Preferential Formation of N-8-Oxide

In the absence of N-1 or sterically demanding C-7 substituents, the lumazine system reacts with H2O2 preferentially to form the N-8-oxide, as established by Pfleiderer and Hutzenlaub [1]. This regioselectivity is a key differentiator: when N-1 or bulky C-7 groups are present, the oxidation is directed to the N-5 position. This indicates that 2,4(1H,3H)-pteridinedione 8-oxide is the kinetically and thermodynamically favored product for the unsubstituted scaffold, making it the primary and most accessible N-oxide derivative for further synthetic elaboration.

Regioselective Synthesis Heterocyclic Chemistry Oxidation

High-Impact Application Scenarios for 2,4(1H,3H)-Pteridinedione 8-Oxide Based on Differential Evidence


Synthesis of 2,4-Diaminopteridine Derivatives via Deoxygenation

The 8-oxide serves as a protected or activated form of the pteridine ring. In the synthetic route to 2,4-diamino-6-substituted pteridines, the corresponding 8-oxide is cyclized and then deoxygenated to yield the target diaminopteridine [1]. This strategy exploits the altered redox potential and regiochemical control offered by the N-oxide, making it essential for accessing certain substitution patterns that are difficult to obtain directly from the parent lumazine.

Physicochemical Probe for Studying N-Oxide Effects in Heterocycles

The compound is a model system for investigating the influence of N-oxidation on the pKa, UV spectra, and tautomeric equilibria of pteridines, as highlighted in the foundational review by Pfleiderer [2]. Its distinct spectroscopic and acid-base properties allow researchers to deconvolute electronic effects in the pteridine scaffold, aiding the design of bioactive pteridine analogs.

Electrochemical Sensor or Redox Mediator Development

The unique redox behavior inferred from the combination of the lumazine core and the N-oxide group suggests utility in electrochemical applications. While specific sensor data is not available, the established redox activity of lumazines and the reducible N-oxide moiety position this compound as a candidate for developing novel electrochemical mediators or probes, where the parent lumazine's redox properties (oxidation only at pH > 7.0) are insufficient [3].

Quality Control Identity Standard for Lumazine Oxidation Products

Given that N-8-oxide is the preferential oxidation product of lumazine, the pure compound is required as a reference standard for HPLC, UV-Vis, or NMR methods aimed at monitoring oxidation stability or metabolic pathways of pteridine-containing drugs and natural products. Its distinct spectral signature ensures accurate identification, unlike the parent lumazine which would co-elute or spectrally overlap with other degradation products.

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